4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile
Overview
Description
4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H7F3N2O. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyridine ring with a carbonitrile substituent.
Preparation Methods
The synthesis of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-hydroxybenzonitrile under basic conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-hydroxybenzonitrile displaces the chlorine atom on the pyridine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of the carbonitrile group results in amine derivatives.
Scientific Research Applications
4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring the unique properties conferred by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The phenoxy and pyridine groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
4-(2-Chlorophenoxy)pyridine-2-carbonitrile: This compound has a chlorine atom instead of a trifluoromethyl group, resulting in different chemical and biological properties.
4-(2-Fluorophenoxy)pyridine-2-carbonitrile: The presence of a fluorine atom instead of a trifluoromethyl group affects the compound’s reactivity and stability.
4-(2-Methylphenoxy)pyridine-2-carbonitrile: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-4-12(11)19-10-5-6-18-9(7-10)8-17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKPBLKDTQFXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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